![molecular formula C11H7NO2 B13063510 Benzofuro[2,3-b]pyridin-8-ol](/img/structure/B13063510.png)
Benzofuro[2,3-b]pyridin-8-ol
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Overview
Description
Benzofuro[2,3-b]pyridin-8-ol is a heterocyclic compound that combines the structural features of benzofuran and pyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-b]pyridin-8-ol typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, leading to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield this compound . Another method involves the use of triphenylphosphine as a nucleophile, resulting in a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Unfortunately, the specific compound "Benzofuro[2,3-b]pyridin-8-ol" is not directly addressed within the provided search results. However, the search results do provide information on the applications of a related compound, 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate, as well as benzofuro[2,3-b]pyridines and related structures, which can be used to infer potential applications and research directions for this compound.
Applications in Medicinal Chemistry
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate is explored as a precursor in synthesizing bioactive compounds, making it suitable for developing antiviral and anticancer agents. Derivatives of this compound have demonstrated potential as inhibitors of viral enzymes, particularly HIV reverse transcriptase. Modifications of the compound can lead to effective anticancer agents that target specific pathways involved in tumor growth and metastasis.
Case Study 1: Antiviral Activity
A study in the Journal of Organic Chemistry showed that derivatives of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate exhibited activity against HIV reverse transcriptase. Researchers synthesized analogs and evaluated their inhibitory effects, identifying compounds with IC50 values in the nanomolar range.
Case Study 2: Anticancer Properties
Research in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of modified derivatives of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate. Certain analogs induced apoptosis in cancer cell lines while sparing normal cells, indicating therapeutic potential. The mechanism was linked to disrupting mitochondrial function and activating caspase pathways.
Applications in Organic Synthesis
The trifluoromethanesulfonate group (–SO₂CF₃) in 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate enhances the compound's electrophilic nature, making it a reagent for nucleophilic substitution and coupling reactions. This property allows for introducing various nucleophiles, facilitating the synthesis of complex organic molecules and serving as a coupling partner in reactions involving aryl or heteroaryl systems.
Antimicrobial properties
Research suggests that benzofuran derivatives, similar in structure, exhibit antimicrobial activities, effectively inhibiting the growth of various bacterial strains. Modifications in the benzofuran structure can significantly affect antimicrobial potency, with certain substitutions leading to enhanced activity against specific pathogens.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound 1 | 8 | M. tuberculosis |
Compound 2 | 2 | M. tuberculosis |
Compound 3 | 12.5 | S. aureus |
Compound 4 | 3.12 | S. aureus |
Development of Anti-osteoarthritis drug
A new benzofuran–pyrazole–pyridine-based compound was developed with potential anti-inflammatory and anti-osteoarthritis properties . Biological assays indicated that the compound produces multifunctional activity as an anti-osteoarthritic candidate via inhibition of pro-inflammatory mediators in OA rats . Histopathological and pharmacokinetic studies confirmed the safety profile of the molecule, suggesting it is a promising anti-osteoarthritis agent .
Synthesis of Benzofuropyridines
Mechanism of Action
The mechanism of action of benzofuro[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]pyridine: Similar in structure but differs in the position of the furan and pyridine rings.
Benzofuran: Lacks the pyridine ring but shares the benzofuran core.
Pyridine: Lacks the benzofuran ring but shares the pyridine core.
Uniqueness
Benzofuro[2,3-b]pyridin-8-ol is unique due to its combined benzofuran and pyridine structures, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Biological Activity
Benzofuro[2,3-b]pyridin-8-ol is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a fused structure that combines benzofuran and pyridine moieties. This unique structural configuration is responsible for its varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
1. Antimicrobial Activity
Research has demonstrated that benzofuro derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various benzofuro derivatives that were screened for their activity against Mycobacterium tuberculosis. One compound showed an impressive minimum inhibitory concentration (MIC) of 3.12 µg/mL against M. tuberculosis H37Rv, indicating strong antimycobacterial activity with low cytotoxicity towards mammalian cells .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. A recent study reported that derivatives of this compound significantly inhibited pro-inflammatory mediators in osteoarthritis models. Specifically, a benzofuran-pyrazole-pyridine derivative reduced serum levels of RANTES and CRP in osteoarthritis rats, showcasing its potential as an anti-osteoarthritis agent .
3. Anticancer Potential
The anticancer activity of benzofuro derivatives has been explored in various cancer models. For example, compounds derived from benzofuran scaffolds have shown promising results against ovarian and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth . A specific benzofuran derivative demonstrated an IC50 value indicating substantial cytotoxicity against cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : These compounds often interfere with key signaling pathways such as NF-κB and MAPK that regulate inflammation and cell survival.
- Receptor Interaction : Some studies suggest that these compounds may interact with opioid receptors, contributing to their analgesic effects .
Case Study 1: Antimycobacterial Activity
A series of benzofuro derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. Among them, one compound exhibited an IC90 value below 0.60 μM, demonstrating potent activity with minimal toxicity towards Vero cells .
Case Study 2: Anti-inflammatory Activity in Osteoarthritis
In a controlled study involving osteoarthritis rats treated with a specific benzofuran derivative at doses of 4.5 mg/kg and 9 mg/kg, significant reductions in inflammatory markers were observed compared to control groups. The treatment resulted in normalized serum levels of pro-inflammatory cytokines such as CRP and COMP .
Data Summary
Q & A
Q. What are the key synthetic strategies for constructing the benzofuro[2,3-b]pyridine core, and how do reaction conditions influence yield and selectivity?
The benzofuro[2,3-b]pyridine scaffold is typically synthesized via oxidative coupling or cyclocondensation reactions. For example:
- Electrochemical oxidative coupling : Indoles and phenols can undergo oxidative coupling using hypervalent iodine(III) reagents or electrochemical methods to form fused benzofuro-indoline derivatives. This approach minimizes harsh reagents and allows tunable redox conditions .
- Metalation/Negishi cross-coupling : A three-step protocol involving directed metalation (e.g., LDA), Negishi cross-coupling with ZnCl₂, and nucleophilic aromatic substitution (SNAr) enables regioselective functionalization of pyridine rings. Yields depend on substituent electronic effects and temperature control during metalation .
Table 1: Comparison of Synthesis Methods
Method | Key Reagents/Conditions | Yield Range | Selectivity Factors |
---|---|---|---|
Electrochemical coupling | NIS, I₂, or anodic oxidation | 20–50% | Solvent polarity, pH control |
Negishi cross-coupling | LDA, ZnCl₂, THF at −25°C | 30–65% | Substituent electronic effects |
Q. How can spectroscopic and computational methods resolve structural ambiguities in benzofuro[2,3-b]pyridine derivatives?
- 1H/13C NMR : Coupling patterns (e.g., aromatic proton splitting) and NOE experiments differentiate regioisomers. For example, J-modulated NMR (JMOD{1H}) clarifies spatial arrangements in fused systems .
- DFT calculations : Geometry optimization (e.g., Gaussian 16) predicts NMR chemical shifts and verifies experimental data. Discrepancies >0.5 ppm may indicate misassignment .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for brominated derivatives (e.g., 8-bromo-[1]benzofuro[2,3-b]pyridine, C₁₁H₆BrNO) .
Q. How do researchers address contradictions in bioactivity data for benzofuro[2,3-b]pyridin-8-ol analogs?
Discrepancies in IC₅₀ values or kinase inhibition profiles often arise from:
- Assay variability : Standardize protocols using ADP-Glo™ kits in 384-well plates to minimize plate-to-plate variation .
- Solubility effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on pyridine enhance kinase binding but reduce solubility) .
Q. What advanced methodologies are used to study the photophysical properties of benzofuro[2,3-b]pyridine derivatives?
- Time-resolved fluorescence : Measure excited-state lifetimes (e.g., 1–10 ns) to assess intramolecular charge transfer (ICT) in air-equilibrated solutions .
- UV-Vis spectroscopy : Solvatochromic shifts in λₐ₆ₛ (e.g., 350–450 nm) indicate polarity-dependent π→π* transitions. Use TD-DFT to model transitions .
- Electrochemical analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels, critical for designing optoelectronic materials .
Q. How can molecular modeling optimize this compound derivatives for target-specific applications?
- Docking studies : AutoDock Vina or Glide predicts binding poses in kinase active sites (e.g., CDK2 or EGFR). Prioritize compounds with ΔG < −8 kcal/mol .
- MD simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR models : Use ML algorithms (e.g., Random Forest) to correlate substituent descriptors (Hammett σ, logP) with bioactivity .
Q. What are the challenges in scaling up benzofuro[2,3-b]pyridine synthesis, and how can they be mitigated?
- Low yields in cross-coupling : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and ligand-to-metal ratios. Switch to flow chemistry for exothermic steps .
- Purification difficulties : Use preparative HPLC with C18 columns for polar derivatives or recrystallization from EtOAc/hexane mixtures .
- Byproduct formation : Monitor reactions via LC-MS and quench intermediates (e.g., boronic acids) to prevent homo-coupling .
Q. How do researchers validate the purity and stability of this compound under storage conditions?
- HPLC-UV/ELSD : Purity >95% confirmed at λ = 254 nm. Use accelerated stability studies (40°C/75% RH for 4 weeks) to detect degradation .
- Mass balance analysis : Compare initial and post-storage NMR integrals to quantify decomposition (e.g., oxidation at the furan oxygen) .
- Lyophilization : Store as lyophilized solids under argon to prevent hydrolysis of labile substituents (e.g., esters or amides) .
Q. What novel applications are emerging for benzofuro[2,3-b]pyridine derivatives beyond kinase inhibition?
- Antimicrobial agents : Derivatives with thieno[2,3-b]pyridine moieties show MIC values <1 µg/mL against Gram-positive pathogens via membrane disruption .
- Photosensitizers : Brominated analogs (e.g., 8-bromo derivatives) exhibit singlet oxygen quantum yields (ΦΔ) >0.4 for PDT applications .
- Organic semiconductors : Planar fused-ring systems achieve hole mobility >0.1 cm²/V·s in OFETs, attributed to extended π-conjugation .
Properties
Molecular Formula |
C11H7NO2 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
[1]benzofuro[2,3-b]pyridin-8-ol |
InChI |
InChI=1S/C11H7NO2/c13-9-5-1-3-7-8-4-2-6-12-11(8)14-10(7)9/h1-6,13H |
InChI Key |
NYPXEFGYNOHZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC=N3 |
Origin of Product |
United States |
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